molecular formula C25H24N2O7 B12697440 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate CAS No. 93804-96-7

5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate

Cat. No.: B12697440
CAS No.: 93804-96-7
M. Wt: 464.5 g/mol
InChI Key: GFNVLLKVQVYDNO-HVDRVSQOSA-M
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Description

Preparation Methods

The synthesis of 5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

laboratory-scale synthesis often involves the use of advanced organic synthesis techniques and purification methods such as column chromatography and recrystallization .

Scientific Research Applications

5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

5,6-Dihydro-9,10-dimethoxybenzo(g)benzo-1,3-dioxolo(5,6-a)quinolizinium 5-oxo-L-prolinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the 5-oxo-L-prolinate moiety, which may contribute to its distinct biological activities and chemical reactivity .

Properties

CAS No.

93804-96-7

Molecular Formula

C25H24N2O7

Molecular Weight

464.5 g/mol

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C20H18NO4.C5H7NO3/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;7-4-2-1-3(6-4)5(8)9/h3-4,7-10H,5-6,11H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/q+1;/p-1/t;3-/m.0/s1

InChI Key

GFNVLLKVQVYDNO-HVDRVSQOSA-M

Isomeric SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1CC(=O)N[C@@H]1C(=O)[O-]

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.C1CC(=O)NC1C(=O)[O-]

Origin of Product

United States

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